molecular formula C14H12BrClO2S B13989294 1-Bromo-4-[(2-chloro-2-phenylethyl)sulfonyl]benzene CAS No. 30158-45-3

1-Bromo-4-[(2-chloro-2-phenylethyl)sulfonyl]benzene

Cat. No.: B13989294
CAS No.: 30158-45-3
M. Wt: 359.7 g/mol
InChI Key: RRAWEGLJMZQPRB-UHFFFAOYSA-N
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Description

1-Bromo-4-[(2-chloro-2-phenylethyl)sulfonyl]benzene ( 30158-45-3) is an organic compound with the molecular formula C14H12BrClO2S and a molecular weight of 359.67 g/mol . This chemical is offered with high purity levels, typically 90% and 98%, and is primarily used in chemical synthesis and pharmaceutical research . As a benzenesulfonyl derivative, it serves as a versatile building block for the development of more complex molecules. The compound features both bromo and chloro functional groups, which are common handles for further chemical modifications through various coupling and substitution reactions. Researchers value this compound for its potential in creating novel chemical entities. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions include a dry, dark, and ventilated place . For detailed specifications, including Certificate of Analysis (COA) and Material Safety Data Sheet (MSDS), please contact the supplier.

Properties

CAS No.

30158-45-3

Molecular Formula

C14H12BrClO2S

Molecular Weight

359.7 g/mol

IUPAC Name

1-bromo-4-(2-chloro-2-phenylethyl)sulfonylbenzene

InChI

InChI=1S/C14H12BrClO2S/c15-12-6-8-13(9-7-12)19(17,18)10-14(16)11-4-2-1-3-5-11/h1-9,14H,10H2

InChI Key

RRAWEGLJMZQPRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CS(=O)(=O)C2=CC=C(C=C2)Br)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The compound can be envisioned as synthesized through the following key steps:

  • Sulfonylation : Introduction of the sulfonyl group (-SO2-) onto the benzene ring, typically via reaction of a sulfonyl chloride derivative with an appropriate nucleophile.
  • Halogenation : Incorporation of the bromine atom at the para position of the benzene ring.
  • Alkylation : Attachment of the 2-chloro-2-phenylethyl group to the sulfonyl moiety.

Reported Related Synthetic Procedures

According to available patent literature and related sulfonylbenzene compound syntheses, the preparation involves:

  • Starting from a bromo-substituted benzene sulfonyl chloride intermediate.
  • Reaction with a 2-chloro-2-phenylethyl nucleophile or equivalent organometallic reagent to form the sulfonyl-alkyl linkage.
  • Use of solvents such as dichloromethane or tetrahydrofuran under inert atmosphere conditions.
  • Employing Lewis acids (e.g., aluminum chloride) or reductive agents (e.g., sodium borohydride) where necessary to facilitate substitution and reduction steps.
  • Temperature control is critical, often between 0 °C and 65 °C, to optimize yield and minimize side reactions.

Example Synthetic Route (Inferred)

Step Reagents & Conditions Description Outcome
1 4-Bromobenzenesulfonyl chloride + 2-chloro-2-phenylethanol or equivalent Nucleophilic substitution to attach the 2-chloro-2-phenylethyl group to sulfonyl chloride Formation of this compound
2 Purification by extraction with dichloromethane, washing with water and sodium bicarbonate solution Removal of impurities and isolation of product Pure compound obtained as crystalline solid
3 Drying under vacuum at room temperature Removal of residual solvents Final dry product

This route is consistent with sulfonylation and alkylation chemistry commonly applied to similar sulfone compounds.

Summary Table of Key Properties and Preparation Parameters

Property / Parameter Value / Description
Molecular Formula C14H12BrClO2S
Molecular Weight 359.7 g/mol
CAS Number 30158-45-3
Density 1.519 g/cm³
Typical Solvents Dichloromethane, Tetrahydrofuran, Ethanol
Reaction Temperature 0 °C to 65 °C
Key Reagents 4-Bromobenzenesulfonyl chloride, 2-chloro-2-phenylethanol or equivalent, Lewis acids (AlCl3), reductants (NaBH4)
Purification Liquid-liquid extraction, washing with aqueous NaHCO3 and water, vacuum drying
Applications Intermediate in pharmaceutical and agrochemical synthesis

Chemical Reactions Analysis

1-Bromo-4-[(2-chloro-2-phenylethyl)sulfonyl]benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, sulfuric acid, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Bromo-4-[(2-chloro-2-phenylethyl)sulfonyl]benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Bromo-4-[(2-chloro-2-phenylethyl)sulfonyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s electrophilic nature allows it to form bonds with nucleophilic sites on other molecules, leading to various chemical transformations .

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonyl-Modified Bromobenzenes

a) 1-Bromo-4-[(4-bromophenyl)sulfonyl]benzene (CAS: 2050-48-8)
  • Structural Difference : Replaces the 2-chloro-2-phenylethyl group with a 4-bromophenyl sulfonyl substituent.
  • Impact: The additional bromine enhances electrophilicity, favoring aryl-aryl coupling (e.g., Suzuki-Miyaura reactions) .
b) 1-Bromo-4-[(2-chloroethane)sulfonyl]benzene (CAS: 26732-25-2)
  • Structural Difference : Substitutes the 2-chloro-2-phenylethyl group with a simpler 2-chloroethylsulfonyl chain.
  • Impact : The shorter alkyl chain decreases molecular weight (283.57 g/mol vs. 377.66 g/mol for the target compound), lowering melting points and increasing volatility. However, the lack of a phenyl group reduces π-π stacking interactions, affecting crystallinity .
c) 1-Bromo-4-(((4-methoxyphenyl)ethynyl)sulfonyl)benzene (3bg)
  • Structural Difference : Features an ethynyl bridge connecting a 4-methoxyphenyl group to the sulfonyl moiety.
  • Impact : The ethynyl group introduces rigidity and conjugation, enhancing electronic properties for optoelectronic applications. The methoxy substituent improves solubility in polar aprotic solvents (e.g., DMSO) .

Chlorinated Benzene Derivatives

a) Tetradifon (1,2,4-Trichloro-5-[(4-chlorophenyl)sulfonyl]benzene)
  • Structural Difference : Contains multiple chlorine atoms and a 4-chlorophenyl sulfonyl group.
  • Tetradifon’s pesticidal activity contrasts with the target’s role in synthetic chemistry .
b) 1-[(2-Chloro-2-phenylethyl)sulfonyl]-4-nitrobenzene (CAS: 30158-46-4)
  • Structural Difference : Substitutes bromine with a nitro group at the para position.
  • Impact : The nitro group enhances electrophilicity, making it reactive toward nucleophilic aromatic substitution. However, bromine in the target compound enables cross-coupling (e.g., Buchwald-Hartwig amination) .

Physicochemical Properties

Property Target Compound 1-Bromo-4-[(4-bromophenyl)sulfonyl]benzene 1-Bromo-4-(2-chloroethylsulfonyl)benzene
Molecular Weight (g/mol) 377.66 402.08 283.57
Solubility Moderate in DCM, low in water Low in polar solvents High in THF
Reactivity Cross-coupling, sulfonation Aryl-aryl coupling Alkylation

Biological Activity

1-Bromo-4-[(2-chloro-2-phenylethyl)sulfonyl]benzene is a sulfonamide compound with the molecular formula C14H12BrClO2SC_{14}H_{12}BrClO_2S and a molecular weight of approximately 359.67 g/mol. This compound features a bromine atom, a chlorinated phenethyl group, and a sulfonyl moiety, which contribute to its unique chemical reactivity and potential biological activities. The structural characteristics of this compound suggest it may exhibit significant pharmacological properties, making it a candidate for further research in medicinal chemistry.

Structural Characteristics

The compound crystallizes as the erythro isomer, which is notable due to the presence of chiral centers adjacent to the sulfonyl group. The intermolecular interactions, including C—H⋯Br and C—H⋯O hydrogen bonds, enhance its crystalline stability and may influence its biological activity.

Property Value
Molecular FormulaC₁₄H₁₂BrClO₂S
Molecular Weight359.67 g/mol
AppearanceCrystalline solid
Density1.519 g/cm³
Boiling Point490.3 °C
Flash Point250.3 °C

Inhibition Studies

  • Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit enzymes such as laccase, which plays a role in various biochemical processes related to plant pathogens. For instance, derivatives with similar structural features were found to exhibit micromolar activity against laccase, suggesting that this compound might also possess enzyme inhibitory properties .
    Compound IC₅₀ (µM) Type of Inhibition
    4-Hydroxybenzhydrazide24 - 674Competitive
    3-Tert-butyl derivatives32 - 251Non-competitive
  • Antimicrobial Activity : Compounds with similar sulfonamide structures have demonstrated antimicrobial properties. The presence of both bromine and chlorine atoms may enhance the lipophilicity and membrane permeability of the compound, potentially leading to increased antimicrobial efficacy.

Case Studies and Research Findings

While direct studies on this compound are sparse, related research highlights its potential:

  • Anticancer Activity : Some sulfonamide derivatives have shown promise in anticancer studies by inducing apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways.
  • Neuroprotective Effects : Compounds structurally related to sulfonamides have been investigated for neuroprotective effects in models of neurodegeneration, suggesting that this compound might also be explored in this context.

Q & A

Basic: What synthetic methodologies are most effective for preparing 1-Bromo-4-[(2-chloro-2-phenylethyl)sulfonyl]benzene?

Answer:
Two primary approaches are documented:

  • Bromination : Direct bromination of precursor aromatic systems using bromine with Lewis acids (e.g., AlCl₃ or FeBr₃) under controlled conditions. This method prioritizes regioselectivity but may require post-reaction purification via distillation or recrystallization .
  • Cross-Coupling : Palladium-catalyzed coupling of halogenated intermediates (e.g., 4-bromophenylacetylene) with chloro- or sulfonyl-containing reagents. This route offers modularity but demands careful optimization of catalysts (e.g., Pd(PPh₃)₄) and reaction temperatures .
    Critical Factors : Substrate availability, purity requirements (>97% by HPLC/GC), and scalability (e.g., continuous flow reactors for industrial-scale synthesis) .

Advanced: How can conflicting data on reaction yields for palladium-catalyzed couplings involving this compound be resolved?

Answer:
Discrepancies often arise from:

  • Catalyst-Ligand Systems : Variations in ligand electronic properties (e.g., phosphine vs. N-heterocyclic carbenes) significantly impact turnover numbers. Systematic screening of ligands is recommended .
  • Impurity Profiles : Byproducts from incomplete sulfonylation or halogen exchange (e.g., Br/Cl scrambling) can skew yields. Use ¹⁹F NMR or HRMS to verify intermediate integrity .
  • Reaction Monitoring : Real-time analytics (e.g., in-situ FTIR) help identify kinetic bottlenecks, enabling adjustments to solvent polarity (THF vs. DMF) or temperature gradients .

Basic: What analytical techniques are essential for characterizing this compound and its intermediates?

Answer:

  • Structural Confirmation : ¹H/¹³C/¹⁹F NMR to resolve halogen and sulfonyl group positions. For example, ¹⁹F NMR is critical for distinguishing -SO₂CF₃ derivatives .
  • Purity Assessment : HPLC (High-Performance Liquid Chromatography) with UV detection (>97% purity threshold) or GC-MS for volatile intermediates .
  • Mass Spectrometry : HRMS (High-Resolution MS) to confirm molecular formulas (e.g., C₈H₄F₅BrO₂S for difluoro-trifluoromethyl derivatives) .

Advanced: What strategies mitigate decomposition risks during storage and handling?

Answer:

  • Storage Conditions : Store at 0–6°C under inert gas (argon) to prevent hydrolysis of sulfonyl groups or halogen exchange. Use amber vials to avoid photodegradation .
  • Handling Protocols : Employ gloveboxes for air-sensitive steps (e.g., Pd-catalyzed reactions). Contaminated clothing must be removed immediately due to toxicity risks (H300/H301 codes) .
  • Stability Testing : Accelerated aging studies (40°C/75% RH) combined with LC-MS stability-indicating assays .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Answer:

  • IKK2 Inhibitor Synthesis : Serve as a precursor for AZD3264, a kinase inhibitor, via Suzuki-Miyaura coupling with boronic esters .
  • Bioprobe Development : Functionalization for spatially resolved imaging agents, leveraging sulfonyl groups for solubility tuning .
  • Enzyme Inhibition : As a warhead in covalent inhibitors targeting cysteine residues, validated by X-ray crystallography .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

  • Docking Studies : Molecular dynamics simulations to predict binding affinities with target proteins (e.g., IKK2). Focus on sulfonyl group interactions with catalytic lysines .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency. Chlorine/bromine ratios impact lipophilicity (logP) and membrane permeability .
  • DFT Calculations : Assess transition states in cross-coupling reactions to optimize catalyst selection (e.g., Pd vs. Cu systems) .

Basic: What safety protocols are mandatory when working with this compound?

Answer:

  • PPE Requirements : Nitrile gloves, lab coats, and safety goggles. Use fume hoods for all syntheses due to volatile halogenated byproducts .
  • Spill Management : Absorb with vermiculite, neutralize with 10% sodium bicarbonate, and dispose as hazardous waste (H400/H402 environmental codes) .
  • First Aid : Immediate eye irrigation (15 mins) and medical consultation for inhalation exposure .

Advanced: How can reaction scalability challenges be addressed for multigram syntheses?

Answer:

  • Flow Chemistry : Continuous flow reactors minimize exothermic risks in bromination steps and improve mixing efficiency .
  • Workup Optimization : Liquid-liquid extraction with dichloromethane/water, followed by column chromatography (silica gel, hexane/EtOAc gradients) .
  • Quality Control : Implement PAT (Process Analytical Technology) for real-time purity monitoring during scale-up .

Basic: What spectroscopic "red flags" indicate impurities in this compound?

Answer:

  • NMR Peaks : Unexpected singlet at δ 2.1–2.3 ppm suggests methyl sulfone impurities. Multiplets near δ 7.5 ppm indicate aryl chloride byproducts .
  • GC Retention Times : Peaks eluting earlier than the main product signal low-boiling contaminants (e.g., unreacted bromobenzene) .
  • HRMS Deviations : Mass errors >5 ppm suggest isotopic interference or adduct formation (e.g., Na⁺/K⁺) .

Advanced: What mechanistic insights explain the regioselectivity of sulfonation in this compound?

Answer:

  • Electrophilic Aromatic Substitution (EAS) : Sulfonyl groups direct incoming electrophiles to para positions via resonance stabilization. Steric hindrance from the 2-chloro-2-phenylethyl group further limits ortho/meta pathways .
  • Kinetic vs. Thermodynamic Control : Higher temperatures favor thermodynamically stable para products, while low temperatures trap kinetic intermediates (e.g., meta-sulfonates) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize sulfonic acid intermediates, enhancing para selectivity .

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